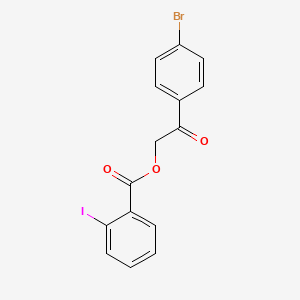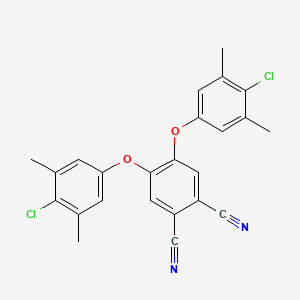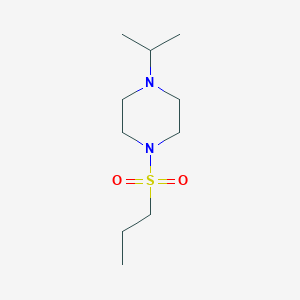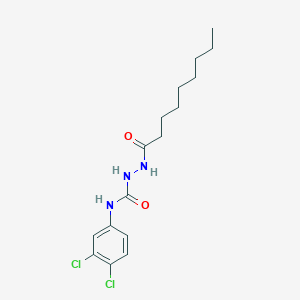![molecular formula C24H24N2O5 B10891692 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891692.png)
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a dimethoxyphenyl group, a hydroxy group, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving several key reactions. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate indole derivative, followed by cyclization and acetylation steps. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-thione
- 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-imine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H24N2O5 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H24N2O5/c1-14(27)21-22(15-8-9-19(30-2)20(12-15)31-3)26(24(29)23(21)28)11-10-16-13-25-18-7-5-4-6-17(16)18/h4-9,12-13,22,25,28H,10-11H2,1-3H3 |
InChIキー |
KSSUKXWJTVEBHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCC3=CNC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10891613.png)
![{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B10891621.png)
![2-[(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10891630.png)



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10891666.png)

![4,4'-[Sulfonylbis(benzene-4,1-diyloxy)]dibenzene-1,2-dicarbonitrile](/img/structure/B10891674.png)
![N'-[(E)-Bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B10891684.png)
![(2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10891686.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B10891691.png)

![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10891694.png)
